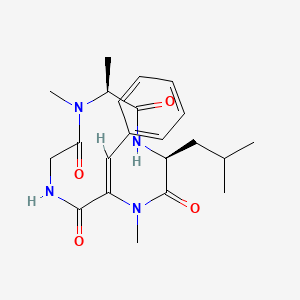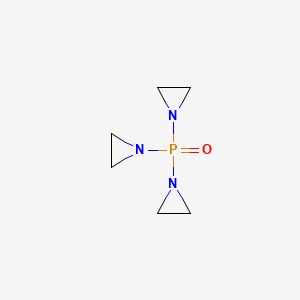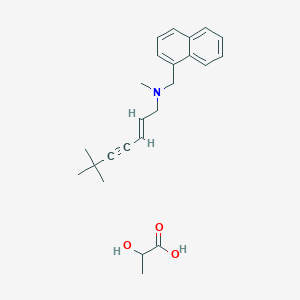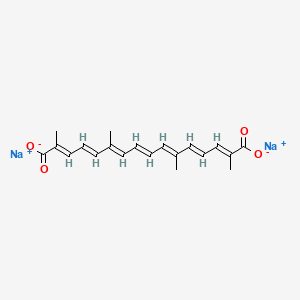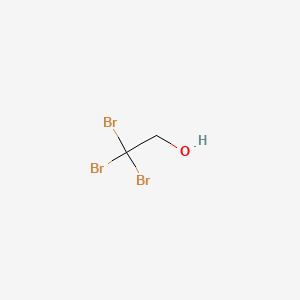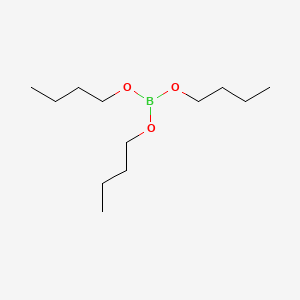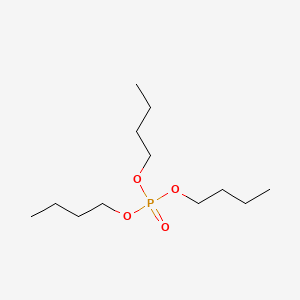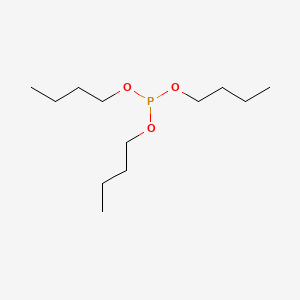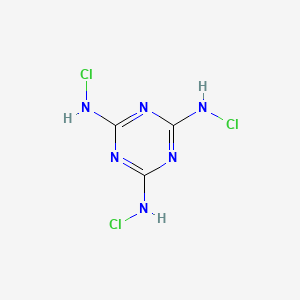
N-Boc-2-Maleimidoetilamina
Descripción general
Descripción
N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .
Molecular Structure Analysis
The molecular structure of N-Boc-2-Maleimidoethylamine is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Boc-2-Maleimidoethylamine is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving N-Boc-2-Maleimidoethylamine are not provided in the search results.Physical and Chemical Properties Analysis
N-Boc-2-Maleimidoethylamine is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Aplicaciones Científicas De Investigación
Enlace PROTAC
La N-Boc-2-maleimidoetilamina se utiliza en el desarrollo de PROTAC (Proteolysis Targeting Chimeras), que son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación . Este compuesto sirve como molécula de enlace en el PROTAC, conectando el ligando que se une a la proteína diana con el ligando que se une a la ligasa E3 .
Síntesis de Enlaces de Maleimida Bifuncionales
Este compuesto se utiliza en la reacción de Mitsunobu, un método novedoso para la síntesis de enlaces de maleimida bifuncionales . Estos enlaces son útiles en la creación de moléculas complejas, particularmente en el campo del desarrollo de fármacos.
Protección N-Boc de Aminas
La this compound se utiliza en la protección N-Boc de aminas . Este es un paso crucial en muchos procesos sintéticos, ya que permite la reacción selectiva de diferentes grupos funcionales. El grupo N-Boc es estable en una variedad de condiciones, lo que lo convierte en un grupo protector útil .
Irradiación con Ultrasonidos
Este compuesto se ha utilizado en investigaciones que exploran el uso de la irradiación con ultrasonidos para la protección N-Boc de aminas . Este método se describe como un enfoque verde y simple, que logra excelentes rendimientos en un corto tiempo de reacción a temperatura ambiente .
Condiciones Sin Catalizador
La protección N-Boc de aminas utilizando this compound se puede lograr en condiciones sin catalizador . Esto es ventajoso ya que reduce el costo y la posible toxicidad asociada con el uso de catalizadores .
Química Verde
El uso de this compound en la protección N-Boc de aminas bajo irradiación con ultrasonidos y condiciones sin catalizador representa una aplicación de los principios de la química verde . Este enfoque es respetuoso con el medio ambiente, utiliza reactivos económicos y fácilmente disponibles, y no requiere sustancias auxiliares .
Mecanismo De Acción
Target of Action
N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.
Mode of Action
The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .
Result of Action
The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .
Action Environment
The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .
Propiedades
IUPAC Name |
tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYRFQCLCLMCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400314 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134272-63-2 | |
| Record name | N-Boc-2-Maleimidoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
